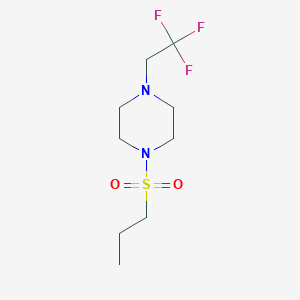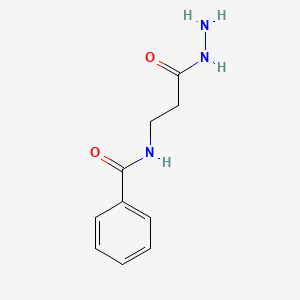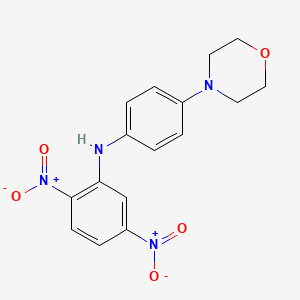
1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-05089771 and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonists
A series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed and characterized as adenosine A2B receptor antagonists. These antagonists displayed subnanomolar affinity and high selectivity, with some being potent compounds. A tritiated form of one compound was prepared as a new radioligand and proved useful for labeling human and rodent A2B receptors (Borrmann et al., 2009).
Stereochemistry and Perlin Effect
The stereodynamic behavior of various compounds, including 1-(trifluoromethylsulfonyl)piperidine and 1,4-bis(trifluoromethylsulfonyl)piperazine, was studied using NMR spectroscopies. The findings included the analysis of conformers and the Perlin effect in these compounds (Shainyan et al., 2008).
Inhibitors of Cancer Cell Proliferation
Novel 1-benzhydryl-sulfonyl-piperazine derivatives were designed, synthesized, and evaluated for their effectiveness in inhibiting MDA-MB-231 breast cancer cell proliferation. One compound, in particular, showed significant inhibitory activity (Kumar et al., 2007).
Pharmacological Applications
1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including piperazinyl derivatives, were identified for their high binding affinities to the 5-HT(6) serotonin receptor. One compound exhibited high binding affinity with good selectivity over other serotonin and dopamine receptors (Park et al., 2011).
Water Treatment Applications
A pH-responsive, charge switchable piperazine derivative was designed for use as a draw solute in forward osmosis for arsenic removal from water. This compound showed high performance in arsenic removal and concurrent water recovery efficiency (Wu et al., 2019).
Propiedades
IUPAC Name |
1-propylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2S/c1-2-7-17(15,16)14-5-3-13(4-6-14)8-9(10,11)12/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTJSZSVMWKVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)
![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)


![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
